{[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride
Description
Properties
IUPAC Name |
1-[4-(4-bromophenyl)-1,2,4-triazol-3-yl]-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4.2ClH/c1-12-6-10-14-13-7-15(10)9-4-2-8(11)3-5-9;;/h2-5,7,12H,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNIMSWBYVFGSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=CN1C2=CC=C(C=C2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrCl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride is a derivative of the triazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a triazole ring substituted with a bromophenyl group. Below is a summary of its key physical properties:
| Property | Value |
|---|---|
| Molecular Weight | 276.57 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in water |
| CAS Number | 1476776-40-5 |
Antimicrobial Properties
Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds similar to This compound exhibit significant activity against various bacterial and fungal strains. For instance, research indicates that triazoles can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus through disruption of cell membrane integrity and inhibition of ergosterol biosynthesis .
Anticancer Activity
Recent investigations have highlighted the potential anticancer effects of triazole derivatives. In vitro studies demonstrated that compounds containing the triazole moiety can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. Specifically, derivatives have shown efficacy against breast cancer and leukemia cells, suggesting a promising avenue for further research in cancer therapeutics .
The biological activity of triazole derivatives is often attributed to their ability to interact with specific biological targets. The mechanism may involve:
- Inhibition of enzyme activity : Triazoles can inhibit enzymes critical for fungal cell wall synthesis.
- Disruption of nucleic acid synthesis : Some studies suggest that these compounds may interfere with DNA replication or transcription processes in cancer cells.
- Modulation of signaling pathways : Certain derivatives may affect signaling pathways involved in cell survival and apoptosis .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the Bulgarian Academy of Sciences evaluated the antimicrobial activity of various triazole derivatives, including those similar to the compound . The results indicated that specific substitutions on the triazole ring significantly enhanced antibacterial potency against Escherichia coli and Pseudomonas aeruginosa.
Case Study 2: Anticancer Potential
In a recent publication, a series of triazole derivatives were tested for their anticancer effects on human leukemia cells. The study found that compounds with bromophenyl substitutions exhibited higher cytotoxicity compared to their non-brominated counterparts, highlighting the influence of halogenation on biological activity .
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. Research indicates that {[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride exhibits significant antifungal activity against various strains of fungi, making it a candidate for developing new antifungal agents. Studies have shown that triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungal cell membranes .
Anticancer Potential
Recent investigations have highlighted the potential of triazole derivatives in cancer therapy. The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary results indicate that it may induce apoptosis and inhibit cell proliferation, suggesting its utility in designing novel anticancer drugs .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective properties of triazole compounds. Research has indicated that this compound may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Agricultural Applications
Fungicides
Due to its antifungal properties, this compound has potential applications as a fungicide in agriculture. It can be utilized to combat various plant pathogens that affect crop yields. The effectiveness of triazole-based fungicides in controlling fungal diseases in crops has been well-documented .
Plant Growth Regulation
Triazoles are also known to influence plant growth and development. Research indicates that compounds like this compound can regulate plant hormone levels and enhance stress tolerance in plants, making them suitable candidates for use as growth regulators .
Material Science
Polymer Chemistry
In material science, triazole compounds are being explored for their ability to act as cross-linking agents in polymer synthesis. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, leading to the development of advanced materials with improved performance characteristics .
Summary Table of Applications
| Application Area | Specific Uses | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Antifungal agents | Significant activity against fungal strains |
| Anticancer potential | Induces apoptosis in cancer cell lines | |
| Neuroprotective effects | Protects neuronal cells from oxidative stress | |
| Agricultural Applications | Fungicides | Effective against plant pathogens |
| Plant growth regulation | Enhances stress tolerance and regulates hormone levels | |
| Material Science | Polymer chemistry | Improves thermal stability and mechanical properties |
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The bromophenyl group (electron-withdrawing) may enhance binding to electron-rich biological targets, whereas methoxyethyl (electron-donating) improves aqueous solubility .
- Salt Forms : Dihydrochloride salts, as seen in the target compound and analogs, improve solubility and crystallinity compared to free bases .
Pharmacological Implications
- Halogen Bonding : The bromine atom in the target compound may facilitate interactions with proteins or nucleic acids, a feature absent in methoxyethyl or cyclohexyl analogs .
- Solubility-Stability Trade-off : While the dihydrochloride salt improves solubility, it may reduce passive diffusion compared to neutral forms (e.g., A-45 in ) .
- Biological Activity Gaps: No direct activity data for the target compound is provided in the evidence.
Preparation Methods
Key Steps:
- Formation of 4-substituted 4H-1,2,4-triazole core
- Introduction of bromophenyl substituent at the 4-position
- Attachment of methylamine group at the 3-position via a methylene linker
- Conversion to dihydrochloride salt for improved physicochemical properties
Detailed Preparation Methods
Cyclization to Form 4-(4-Bromophenyl)-4H-1,2,4-triazole
One established approach involves reacting N,N-dimethylformylamide azine with a brominated aromatic amine under reflux conditions at elevated temperatures (around 150 °C) in an inert atmosphere. This reaction proceeds over 16 hours to yield the 4-substituted triazole intermediate. The crude product is then basified, extracted, and purified via column chromatography or precipitation methods.
| Parameter | Conditions |
|---|---|
| Reagents | N,N-dimethylformylamide azine, 4-bromoaniline derivative |
| Temperature | 150 °C |
| Time | 16 hours |
| Atmosphere | Argon or inert gas |
| Work-up | Basification with 1 M NaOH, extraction with dichloromethane, washing, drying over MgSO4, evaporation |
| Purification | Column chromatography or precipitation |
This method yields the 4-(4-bromophenyl)-4H-1,2,4-triazole intermediate with high purity suitable for further functionalization.
Introduction of Methylamine Group and Salt Formation
The methylamine substituent is typically introduced by reacting the triazole intermediate with a suitable methylamine source, often involving reductive amination or nucleophilic substitution on a chloromethyl derivative of the triazole. Following this, the compound is converted into its dihydrochloride salt by treatment with hydrochloric acid, which improves water solubility and stability.
| Step | Description |
|---|---|
| Methylamine introduction | Reaction of triazole intermediate with methylamine or methylamine equivalent under controlled temperature and solvent conditions |
| Salt formation | Addition of HCl gas or aqueous HCl to form dihydrochloride salt |
| Purification | Crystallization or recrystallization from suitable solvents |
This two-step process ensures the formation of the target compound {[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride with optimized yield and purity.
Optimization and Advanced Techniques
Recent studies on structurally related triazole compounds have demonstrated that microwave-assisted synthesis can significantly improve reaction efficiency and yield. For example, microwave irradiation at 600 W for 30 minutes under optimized conditions yielded triazole derivatives with up to 97% yield, reducing reaction time and energy consumption compared to conventional heating.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Temperature | 150 °C | 600 W power (microwave) |
| Reaction Time | 16 hours | 30 minutes |
| Yield | Variable (60-90%) | Up to 97% |
| Energy Efficiency | Lower | Higher |
Applying microwave synthesis to this compound preparation could similarly enhance productivity and reduce costs, although specific studies on this exact compound are limited.
Summary of Preparation Methods
| Step | Method/Conditions | Outcome/Notes |
|---|---|---|
| Formation of triazole ring | Reflux with N,N-dimethylformylamide azine, 150 °C, 16 h, inert atmosphere | High purity 4-(4-bromophenyl)-4H-1,2,4-triazole |
| Introduction of methylamine | Reaction with methylamine or equivalent, controlled conditions | Formation of methylamine-substituted triazole |
| Dihydrochloride salt formation | Treatment with HCl, crystallization | Enhanced solubility and stability |
| Optimization (optional) | Microwave irradiation, 600 W, 30 min | Increased yield, reduced reaction time |
Research Findings and Considerations
- The choice of solvent, temperature, and reaction time critically affects the yield and purity of the triazole intermediate and final product.
- Purification techniques such as column chromatography or selective precipitation are essential to isolate the compound in high purity.
- Microwave-assisted synthesis presents a promising alternative for scale-up and industrial production, offering improved efficiency.
- The dihydrochloride salt form is preferred for its improved water solubility, which is important for pharmaceutical applications.
- Detailed mechanistic studies and reaction monitoring (e.g., by gas chromatography and mass spectrometry) help optimize each step.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for {[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride, and how are intermediates characterized?
- Methodological Answer : A common approach involves reacting 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes under acidic reflux conditions. For example, triazole precursors are synthesized by refluxing 4-amino-triazoles with 4-bromobenzaldehyde in ethanol and glacial acetic acid, followed by purification via vacuum filtration . Key intermediates (e.g., Schiff bases) are characterized using NMR (¹H/¹³C) and mass spectrometry to confirm regioselectivity and purity. Solvent choice (e.g., ethanol vs. DMF) impacts reaction efficiency and byproduct formation .
Q. How is the crystal structure of this compound determined, and what structural insights are critical for functional studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions in polar aprotic solvents (e.g., DMSO/water mixtures). Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) reveals bond angles, torsion angles, and packing interactions. For triazole derivatives, the dihedral angle between the bromophenyl ring and the triazole core (typically 5–15°) influences molecular rigidity and intermolecular hydrogen bonding, which are critical for docking studies .
Q. What spectroscopic techniques are essential for confirming the hydrochloride salt form?
- Methodological Answer : FT-IR identifies N–H stretching vibrations (2500–3000 cm⁻¹) and chloride counterion absorption bands (~2400 cm⁻¹). Elemental analysis (EA) verifies stoichiometry (C, H, N, Cl, Br), with deviations >0.3% indicating impurities. ¹H NMR in D₂O confirms salt formation via the absence of free amine proton signals .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what factors contribute to batch variability?
- Methodological Answer : Yield optimization requires controlled reflux duration (4–6 hours) and stoichiometric excess of benzaldehyde (1.2–1.5 equiv.) to drive the reaction to completion. Batch variability arises from moisture sensitivity of intermediates; anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N₂/Ar) minimize hydrolysis. High-performance liquid chromatography (HPLC) with UV detection at 254 nm monitors reaction progress and identifies side products (e.g., oxidized triazole derivatives) .
Q. How do discrepancies between computational (DFT) and experimental (XRD) structural data arise, and how should they be resolved?
- Methodological Answer : Discrepancies in bond lengths (>0.05 Å) or angles (>2°) often stem from crystal packing forces not modeled in gas-phase DFT. Hybrid methods (e.g., B3LYP-D3 with Grimme dispersion correction) improve agreement. For triazole derivatives, intermolecular Br···π interactions observed in XRD but absent in DFT require explicit solvent modeling (e.g., PCM for DMSO) .
Q. What strategies validate the compound’s biological activity against contradictory cytotoxicity assays?
- Methodological Answer : Orthogonal assays (e.g., MTT, ATP luminescence, and caspase-3 activation) are used to confirm cytotoxicity. Inconsistent results may arise from assay-specific detection limits (e.g., MTT’s reliance on mitochondrial activity vs. ATP’s direct measurement). Dose-response curves (0.1–100 µM) with positive controls (e.g., doxorubicin) and normalization to cell viability (via trypan blue exclusion) reduce false positives .
Q. How is the environmental fate of this compound assessed, and what degradation pathways are prioritized?
- Methodological Answer : OECD Guideline 307 tests aerobic soil degradation, measuring half-life (t₁/₂) via LC-MS/MS. Hydrolysis studies (pH 4–9 buffers, 25–50°C) identify pH-labile sites (e.g., triazole ring cleavage at pH >7). Photodegradation under UV light (λ = 254 nm) in aqueous solutions reveals bromophenyl ring oxidation as a major pathway. Ecotoxicity is evaluated using Daphnia magna (48-hour EC₅₀) and algal growth inhibition tests .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Solubility contradictions arise from polymorphic forms or salt dissociation. Use dynamic light scattering (DLS) to detect aggregates in nonpolar solvents (e.g., hexane). Differential scanning calorimetry (DSC) identifies polymorph transitions (endothermic peaks at 120–150°C). Standardize solvent pre-saturation (24-hour stirring) and report temperature/pH conditions .
Q. What experimental controls are critical when reconciling inconsistent IC₅₀ values across cell lines?
- Methodological Answer : Include controls for membrane permeability (e.g., propidium iodide staining) and efflux pumps (e.g., verapamil for P-gp inhibition). Normalize IC₅₀ to protein content (BCA assay) and account for cell doubling time variations. Triplicate experiments with inter-day replicates minimize plate reader variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
